4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide
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Overview
Description
4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide is a synthetic organic compound that features a bromine atom, a thiazole ring, and a benzenesulfonamide group
Mechanism of Action
Target of Action
The primary targets of 4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide are bacterial cells. This compound has been synthesized as a hybrid antimicrobial that combines thiazole and sulfonamide, groups with known antibacterial activity .
Mode of Action
This compound interacts with its bacterial targets by disrupting their cellular functions. When used in conjunction with a cell-penetrating peptide like octaarginine, it displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The compound creates pores in the bacterial cell membranes, leading to cell death .
Pharmacokinetics
Its potent antibacterial activity suggests that it is likely to have good bioavailability .
Result of Action
The result of the action of this compound is the death of bacterial cells. It achieves this by creating pores in the bacterial cell membranes, leading to cell lysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethylthiazole with appropriate reagents under controlled conditions.
Sulfonamide Formation: The final step involves the reaction of the brominated thiazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring and sulfonamide group can participate in oxidation and reduction reactions, altering the compound’s properties.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Substitution: Nucleophiles such as amines, thiols
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the thiazole ring or sulfonamide group.
Reduction Products: Reduced forms of the thiazole ring or sulfonamide group.
Scientific Research Applications
4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N,5-dimethylthiazol-2-amine
- 4-bromo-N-[(5-(substituted phenyl)-1,3,4-oxadiazol-2yl)methyl]aniline
Uniqueness
4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide is unique due to its specific combination of a bromine atom, thiazole ring, and benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-bromo-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2S2/c1-8-12(18-9(2)15-8)7-14-19(16,17)11-5-3-10(13)4-6-11/h3-6,14H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNAPKRACBVTMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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